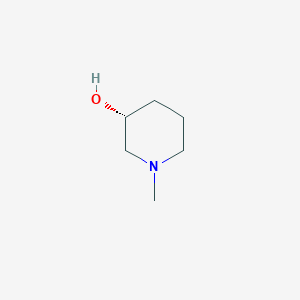

(3R)-1-methylpiperidin-3-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecule Research

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a versatile scaffold in drug design. nih.govresearchgate.net Its structural flexibility allows it to interact with various biological targets with high affinity and selectivity. researchgate.net The incorporation of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net

Furthermore, piperidine derivatives can act as pharmacophores, directly interacting with the active sites of enzymes or receptors, or serve as a conformational constraint to achieve the desired three-dimensional structure for optimal biological activity. nih.gov Research has demonstrated that the introduction of chiral piperidine scaffolds can enhance biological activities, improve selectivity, and even reduce toxicity. researchgate.net

The Role of Stereochemistry in Chemical and Biological Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical consideration in drug development. numberanalytics.commhmedical.com Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. patsnap.comnih.gov These enantiomers can exhibit profound differences in their biological activity because living systems, including enzymes and receptors, are themselves chiral. nih.gov

The interaction between a drug and its biological target is often likened to a lock and key, where the specific three-dimensional shape of the drug molecule is crucial for binding and eliciting a therapeutic response. numberanalytics.compatsnap.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. patsnap.com Consequently, the use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions. nih.gov

Overview of (3R)-1-Methylpiperidin-3-ol as a Chiral Synthon in Research

This compound is a chiral compound that serves as a valuable building block, or synthon, in asymmetric synthesis. Its specific stereochemistry at the C3 position makes it a useful starting material for the synthesis of more complex, enantiomerically pure molecules, particularly in the development of novel pharmaceuticals. The presence of both a hydroxyl group and a tertiary amine within the piperidine ring provides multiple points for chemical modification, allowing for the creation of a diverse range of derivatives.

The utility of this compound in research is highlighted by its application in the synthesis of various biologically active compounds. It is used as an intermediate in the preparation of agrochemicals and pharmaceuticals, where its defined stereochemistry is leveraged to produce enantiomerically pure products with specific biological functions. lookchem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | lookchem.comnih.gov |

| Molecular Weight | 115.175 g/mol | lookchem.com |

| Appearance | Colorless to light yellow liquid | lookchem.comchembk.com |

| Boiling Point | 78-80 °C (at 15 Torr) | lookchem.com |

| Density | 1.005 ± 0.06 g/cm³ (Predicted) | lookchem.com |

| pKa | 14.95 ± 0.20 (Predicted) | lookchem.com |

Detailed Research Findings

The synthesis of this compound can be achieved through various methods. A common laboratory-scale approach involves the asymmetric reduction of 1-methyl-3-piperidone. Industrial production may utilize catalytic hydrogenation of the corresponding ketone.

In synthetic chemistry, this compound undergoes a range of chemical transformations. The hydroxyl group can be oxidized to the corresponding ketone, (R)-1-methyl-3-piperidone, or undergo substitution reactions. The entire molecule can also be reduced to (R)-1-methylpiperidine.

Its role as a chiral building block is exemplified in the synthesis of more complex piperidine derivatives. For instance, it can be a precursor for creating ligands used in asymmetric catalysis or for constructing the core of novel therapeutic agents. Biocatalytic methods, such as transamination, are also being explored for the synthesis of enantiomerically pure piperidine derivatives. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANCZCEGQDKGF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426385 | |

| Record name | (3R)-1-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28808-26-6 | |

| Record name | (3R)-1-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Stereochemical Characterization of 3r 1 Methylpiperidin 3 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the atomic connectivity and molecular structure of (3R)-1-methylpiperidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Purity and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While NMR spectroscopy performed in an achiral solvent cannot differentiate between enantiomers, it is a powerful tool for confirming the compound's connectivity and assessing its purity relative to other diastereomers or constitutional isomers. The proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit characteristic chemical shifts for the piperidine (B6355638) ring and its substituents.

The ¹H NMR spectrum shows signals corresponding to the protons on the piperidine ring, the N-methyl group, and the hydroxyl group. The protons adjacent to the nitrogen atom typically appear downfield due to the atom's electron-withdrawing nature. The proton on the carbon bearing the hydroxyl group (C3) also shows a characteristic downfield shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C3) is typically shifted downfield, as are the carbons adjacent to the nitrogen atom (C2 and C6). The N-methyl carbon has a distinct chemical shift that is easily identifiable.

Interactive Table 1: Predicted ¹H NMR Spectral Data for 1-Methylpiperidin-3-ol in CDCl₃

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C3 (CH-OH) | 3.73 | Multiplet |

| H on C2 (axial) | 2.69 | Multiplet |

| H on C2 (equatorial) | 2.49 | Multiplet |

| N-CH₃ | 2.25 | Singlet |

| H on C6 | 2.13 - 2.03 | Multiplet |

| H on C4, C5 | 1.81 - 1.30 | Multiplet |

| OH | 4.60 | Singlet (broad) |

Note: Data is for the racemic mixture, as enantiomers have identical spectra in achiral solvents.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for 1-Methylpiperidin-3-ol

| Assignment | Predicted Chemical Shift (ppm) |

| C3 (C-OH) | 67.3 |

| C2 | 60.1 |

| C6 | 56.4 |

| C4 | 46.1 |

| N-CH₃ | 42.1 |

| C5 | 31.0 |

Note: Data is for the racemic mixture, as enantiomers have identical spectra in achiral solvents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the compound is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the molecule. For C₆H₁₃NO, the exact mass of the molecular ion is approximately 115.10 Da. smolecule.com

The molecular ion is energetically unstable and undergoes fragmentation through characteristic pathways for amines and alcohols. A common fragmentation pathway for piperidine derivatives is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation. Another typical fragmentation for alcohols is the loss of a water molecule (dehydration).

Interactive Table 3: Key Mass Fragments of 1-Methylpiperidin-3-ol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [C₆H₁₂NO]⁺ | Loss of H• from M⁺• |

| 98 | [C₆H₁₀N]⁺ | Loss of H₂O and H• |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage (loss of CH₂OH•) |

| 71 | [C₄H₉N]⁺• | Ring fragmentation |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum is a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aliphatic piperidine ring and the N-methyl group are observed in the 2850–3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol typically appears in the 1050-1150 cm⁻¹ range.

Interactive Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3600 (broad) | O-H stretch | Alcohol (hydroxyl) |

| 2850–3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1450–1470 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1050–1150 | C-O stretch | Secondary Alcohol |

Chiroptical Spectroscopy and Conformational Analysis

Chiroptical techniques are essential for confirming the absolute configuration and studying the three-dimensional structure of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Behavior and Chirality

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical environment of the molecule. For this compound, the CD spectrum would provide a unique fingerprint corresponding to its specific (R) configuration at the C3 stereocenter.

The observed Cotton effects (positive or negative peaks) in the CD spectrum are directly related to the spatial arrangement of atoms and functional groups around the chromophores in the molecule. The piperidine ring of this compound exists in a dynamic equilibrium of chair conformations. The position and orientation of the hydroxyl and N-methyl groups (axial vs. equatorial) influence the CD spectrum. Theoretical calculations can be used in conjunction with experimental CD data to determine the predominant conformation and to confirm the absolute configuration of the stereocenter. While specific experimental CD data for this compound is not widely available, the technique remains a powerful theoretical tool for its stereochemical analysis.

Optical Rotation Studies for Enantiomeric Purity Assessment

Optical rotation is the rotation of the plane of linearly polarized light by a chiral substance. It is an inherent property of enantiomers, with each enantiomer of a pair rotating the plane of light to an equal but opposite degree. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a pure chiral compound under specific conditions (e.g., temperature, wavelength, solvent, and concentration).

The enantiomeric purity or enantiomeric excess (ee) of a sample of this compound can be determined using polarimetry. The observed specific rotation of the sample is measured and compared to the specific rotation of the enantiomerically pure standard. The enantiomeric excess is calculated using the formula:

ee (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A positive sign of rotation for the (3R) enantiomer would classify it as dextrorotatory (+), while a negative sign would classify it as levorotatory (-). While the specific rotation value for enantiomerically pure this compound is not readily found in the cited literature, this method provides the fundamental basis for its enantiomeric purity assessment.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of its stereogenic centers. springernature.com For a chiral, enantiomerically pure compound like this compound, this technique provides conclusive proof of its stereochemistry by mapping the precise spatial arrangement of its atoms.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When X-rays interact with electrons of an atom, particularly those near an absorption edge, a small phase shift occurs. thieme-connect.de This effect means that the scattering factor for an atom becomes a complex number. thieme-connect.de Consequently, the intensity of a diffracted beam for a reflection with indices (h,k,l) is no longer identical to the intensity of the reflection from the opposite side of the crystal, indexed as (-h,-k,-l). researchgate.net This pair of reflections, known as a Bijvoet pair or Friedel pair, will show a measurable intensity difference in a non-centrosymmetric crystal, which is always the case for an enantiomerically pure chiral compound. researchgate.netnih.gov

To determine the absolute configuration of this compound, a suitable single crystal of the compound or a derivative (such as a salt with a heavy atom) is grown. The crystal is then exposed to an X-ray beam, and the diffraction data are collected. By analyzing the intensities of a large number of Bijvoet pairs, the correct enantiomer can be identified. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined configuration is correct; a value close to zero confirms the correct absolute structure, while a value near one indicates that the inverted structure is correct. nih.gov

Systematic crystallographic studies on derivatives of 3-piperidinol have successfully determined their absolute configurations. nih.gov For instance, by forming a salt or a co-crystal with a molecule of known chirality (a chiral auxiliary), the relative configuration of the entire structure can be solved, and since the configuration of the auxiliary is known, the absolute configuration of the target molecule is unequivocally established. nih.govsci-hub.se

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂₂H₂₄N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | a = 9.023 Å, b = 11.615 Å, c = 18.937 Å |

| Wavelength (e.g., Mo Kα) | 0.71073 Å |

| Final R indices [I > 2σ(I)] | R1 = 0.0356, wR2 = 0.0866 |

| Flack Parameter | 0.0 (7) |

Data is representative and based on published structures of similar chiral piperidine derivatives for illustrative purposes. nih.gov

Chromatographic Techniques for Stereoisomer Separation and Purity Analysis

Chromatographic methods are indispensable for the separation of stereoisomers and the assessment of enantiomeric purity. For chiral molecules like 1-methylpiperidin-3-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools.

Chiral HPLC is a direct method for separating enantiomers. This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines and alcohols. nih.govconicet.gov.ar

The separation mechanism on these CSPs involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. eijppr.com The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for the (R) and (S) enantiomers due to the specific three-dimensional structure of the CSP, causing one enantiomer to be retained on the column longer than the other. eijppr.com

For the analysis of this compound, a polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) would be employed. The separation can be optimized by adjusting the mobile phase composition, which typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic analytes. nih.gov

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) on silica gel (e.g., Chiralpak AD-H, Chiralpak IB) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) |

As 1-methylpiperidin-3-ol lacks a strong chromophore, derivatization with a UV-active agent or the use of universal detectors like ELSD may be necessary. nih.gov

Gas Chromatography is a highly efficient separation technique, but for enantiomers, an indirect approach is typically required. This involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com Diastereomers have different physical properties (e.g., boiling points, polarity) and can therefore be separated on a standard, achiral GC capillary column. mdpi.com

For this compound, the hydroxyl group is the target for derivatization. An enantiomerically pure chiral acid chloride, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), can be reacted with the racemic 1-methylpiperidin-3-ol. This reaction produces two diastereomeric esters: (R)-Mosher's ester of (R)-1-methylpiperidin-3-ol and (R)-Mosher's ester of (S)-1-methylpiperidin-3-ol. These diastereomers will exhibit different retention times on a standard achiral GC column, such as one with a polysiloxane stationary phase (e.g., DB-5 or HP-5).

The selection of the CDA is crucial for achieving good separation. The agent must be enantiomerically pure and react completely with both enantiomers without causing racemization. The resulting diastereomers should be volatile and thermally stable under GC conditions. gcms.cz The relative peak areas of the separated diastereomers directly correspond to the enantiomeric ratio of the original sample.

| Step | Description |

|---|---|

| 1. Derivatization | React racemic 1-methylpiperidin-3-ol with an enantiopure Chiral Derivatizing Agent (e.g., (R)-Mosher's acid chloride) in the presence of a base. |

| 2. Products Formed | Diastereomeric esters: [(R)-Mosher's ester - (R)-alcohol] and [(R)-Mosher's ester - (S)-alcohol]. |

| 3. GC Column | Standard achiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane). |

| 4. Temperature Program | Initial temp 150 °C, ramp at 10 °C/min to 280 °C, hold for 5 min. |

| 5. Carrier Gas | Helium or Hydrogen. |

| 6. Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Computational and Theoretical Investigations of 3r 1 Methylpiperidin 3 Ol

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The piperidine (B6355638) scaffold is a common feature in many pharmacologically active compounds, and docking studies of these molecules can provide valuable insights into their interactions with biological targets.

The chiral nature of (3R)-1-methylpiperidin-3-ol is crucial for its interaction with biological receptors, as stereochemistry often dictates binding affinity and selectivity. While specific docking studies on this compound are not readily found, research on analogous compounds highlights the importance of the piperidine ring in receptor binding.

For instance, computational studies on piperidine-based ligands targeting various receptors, such as muscarinic and sigma receptors, have demonstrated that the piperidine moiety often anchors the ligand within the binding pocket through a combination of hydrophobic and hydrogen-bonding interactions. The hydroxyl group at the 3-position, as in this compound, can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-receptor complex. Similarly, the N-methyl group can influence the compound's pKa and steric interactions within the binding site.

| Receptor Target (Example from Analog Studies) | Key Interacting Residues (Hypothetical for a Generic Receptor) | Predicted Binding Affinity (Range from Analog Studies) |

| Muscarinic Acetylcholine (B1216132) Receptor M1 | Asp105, Tyr106, Trp157, Tyr381 | -7 to -10 kcal/mol |

| Sigma-1 Receptor | Asp126, Glu172, Tyr173 | -8 to -11 kcal/mol |

| Acetylcholinesterase | Trp84, Tyr121, Phe330, Tyr334 | -6 to -9 kcal/mol |

This table is illustrative and based on findings for analogous piperidine-containing compounds. The specific interactions and affinities for this compound would require dedicated computational studies.

The piperidine scaffold is also a key component of many enzyme inhibitors. Docking studies of these inhibitors can reveal critical interactions within the enzyme's active site. For example, in the context of acetylcholinesterase (AChE), an important target in Alzheimer's disease research, piperidine-containing inhibitors have been extensively studied.

While no specific docking studies for this compound against AChE are available, research on structurally similar inhibitors demonstrates that the piperidine ring can fit into the active site gorge of the enzyme. The hydroxyl group could potentially form hydrogen bonds with key residues such as Tyr121 or Ser200, while the N-methyl group could engage in hydrophobic interactions with aromatic residues like Trp84 and Phe330 that line the gorge. The specific (3R) stereochemistry would dictate the precise orientation of these functional groups and, consequently, the inhibitory potency.

| Enzyme Target (Example from Analog Studies) | Key Active Site Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Acetylcholinesterase (AChE) | Tyr121, Trp279, Phe330, Tyr334 | Hydrogen Bonding, Hydrophobic, Cation-π |

| Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435, Ile199 | Hydrophobic, Hydrogen Bonding |

This table is illustrative and based on findings for analogous piperidine-containing enzyme inhibitors. The specific interactions for this compound would need to be determined through dedicated studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of molecular complexes.

The piperidine ring in this compound is not planar and can exist in different chair and boat conformations. MD simulations can be used to explore the conformational landscape of this molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). These simulations can reveal the most stable conformations and the energy barriers between them. The presence of the hydroxyl and methyl groups on the ring will influence the preferred conformations. For instance, the equatorial or axial positioning of these substituents will have different energetic profiles, which can be quantified through MD simulations.

Once a potential binding mode is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex over several nanoseconds or even microseconds, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions.

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can indicate the stability of the complex. A stable complex will typically show a low and converging RMSD value. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding. For a hypothetical complex of this compound with a receptor, one would expect the residues in the binding pocket to show reduced fluctuations, indicating a stable interaction.

| Simulation Parameter | Indication of Stability | Typical Values (from Analog Studies) |

| Ligand RMSD | Low and stable deviation from the initial docked pose. | < 2.5 Å |

| Protein Backbone RMSD | Convergence to a stable value after an initial equilibration period. | 1.5 - 3.0 Å |

| Key Hydrogen Bonds | Maintained for a significant percentage of the simulation time. | > 70% occupancy |

This table is illustrative and based on findings for analogous ligand-protein complexes. The specific values for this compound would depend on the specific protein target.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other properties of molecules with a high degree of accuracy. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule with high precision.

Calculate the distribution of electron density: This can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The hydroxyl group's oxygen would be an electron-rich region, while the hydrogen of the hydroxyl group would be electron-poor.

Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Predict spectroscopic properties: DFT can be used to calculate properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the compound.

While specific DFT studies on this compound are not prominently published, calculations on similar piperidine derivatives have been used to rationalize their chemical reactivity and biological activity.

| Calculated Property | Information Gained |

| Optimized Geometry | Precise bond lengths and angles of the most stable conformer. |

| Molecular Electrostatic Potential (MEP) | Identification of sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Energy Gap | Indication of chemical reactivity and stability. |

| Vibrational Frequencies | Prediction of the infrared spectrum. |

This table describes the general application of DFT to a molecule like this compound.

Elucidation of Structure-Activity Relationships

Computational studies are instrumental in understanding the structure-activity relationships (QSAR) of molecules like this compound. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its structural features influence its biological activity.

The key structural elements of this compound that are significant for its interactions with biological targets include its stereochemistry, the presence of a hydroxyl group, and the tertiary amine within the piperidine ring. The "(3R)" configuration is crucial, as the specific spatial arrangement of the hydroxyl group can lead to stereoselective binding with chiral biological receptors or enzyme active sites. This chirality is a determining factor in its pharmacological profile.

The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The nitrogen atom of the piperidine ring is a hydrogen bond acceptor and can be protonated at physiological pH, allowing for ionic interactions.

QSAR studies on broader classes of piperidine derivatives have established the importance of descriptors such as steric fields, hydrogen-bond donors and acceptors, lipophilicity, and molar refractivity in correlating with biological activity. For this compound, these parameters would be critical in any QSAR model aimed at predicting its efficacy and selectivity for a particular biological target. The development of such models would rely on synthesizing and testing a series of analogues with modifications at the hydroxyl and methyl groups, as well as on the piperidine ring, to systematically probe the structure-activity landscape.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational chemistry methods, such as Density Functional Theory (DFT), are employed to predict these properties. These calculations can provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. Conversely, the LUMO energy reflects its ability to accept electrons, suggesting its reactivity towards nucleophiles. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized around the nitrogen and oxygen atoms due to the presence of lone pair electrons. The LUMO, on the other hand, would be distributed across the molecule's framework. A molecular electrostatic potential (MEP) map would further reveal the electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). The hydroxyl group and the nitrogen atom would be expected to be regions of negative electrostatic potential.

These theoretical predictions are invaluable for understanding the reaction mechanisms in which this compound might participate and for designing new molecules with desired reactivity profiles.

In Silico ADME Prediction for Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing the drug-likeness of a compound. Various computational models are used to predict these pharmacokinetic parameters for this compound. A key component of this assessment is the evaluation of Lipinski's Rule of Five, which predicts the potential for oral bioavailability.

The calculated physicochemical properties of 1-methylpiperidin-3-ol are used to assess its compliance with these rules.

| Property | Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 115.17 g/mol | < 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 0.073 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Based on these parameters, this compound adheres to all of Lipinski's rules, suggesting a high probability of good oral bioavailability.

Other important predicted ADME-related properties contribute to a more comprehensive drug-likeness assessment. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes. For 1-methylpiperidin-3-ol, the TPSA is calculated to be 23.5 Ų, a value that suggests good cell permeability. The number of rotatable bonds, which is 0 for this compound, indicates a rigid structure, a property that can be favorable for binding to a specific target.

These in silico predictions collectively suggest that this compound possesses a favorable pharmacokinetic profile, making it an attractive scaffold for drug design and development. However, it is important to note that these are predictions, and experimental validation is necessary to confirm these properties.

Biological and Pharmacological Research Applications of 3r 1 Methylpiperidin 3 Ol and Its Derivatives

Investigation of Receptor and Enzyme Modulation

The unique three-dimensional arrangement of functional groups in (3R)-1-methylpiperidin-3-ol allows for its use as a key building block in the synthesis of molecules designed to interact with specific biological macromolecules. These interactions are fundamental to understanding disease pathways and for the rational design of new drugs.

Ligand-Receptor Interaction Studies

The piperidine (B6355638) moiety is a common feature in many biologically active compounds, and the specific stereoconfiguration of this compound provides a rigid framework that can be elaborated to achieve high-affinity and selective binding to various receptors.

This compound has been employed as a synthetic intermediate in the development of diaryl acylaminopyrimidines, a class of compounds investigated as adenosine (B11128) A2A receptor antagonists. The adenosine A2A receptor is a G-protein coupled receptor that plays a significant role in various physiological processes, including the regulation of inflammation and neuronal function. Antagonists of this receptor are of interest for their potential therapeutic applications in conditions such as Parkinson's disease. The stereochemistry at the 3-position of the piperidine ring is critical for the desired pharmacological activity, influencing the binding affinity and selectivity of the final compounds for the A2A receptor.

While direct studies involving this compound in kappa opioid receptor (KOR) antagonism are not extensively documented, research on closely related piperidine analogues highlights the importance of the piperidine scaffold in this area. A key pharmacophore in the development of potent and selective KOR antagonists is the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety. This structure, which shares the (3R) stereochemistry at a substituted piperidine ring, has been instrumental in the design of highly selective KOR antagonists.

Structure-activity relationship (SAR) studies on these analogues have demonstrated that the stereochemistry and substitution pattern on the piperidine ring are crucial for antagonist activity and selectivity against other opioid receptors, such as the mu (MOR) and delta (DOR) opioid receptors. For instance, the orientation of the methyl groups and the phenyl group on the piperidine ring dictates the interaction with the receptor's binding pocket. Although not a direct derivative, the principles learned from these analogues underscore the potential of specifically substituted (3R)-piperidin-3-ol derivatives in the design of novel KOR modulators.

Below is a table summarizing the binding affinities of selected kappa opioid receptor antagonists containing a substituted piperidine ring.

| Compound | Receptor Binding Affinity (Ki, nM) |

| trans-(3R,4R)-N-Methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | KOR: 0.8, MOR: 25, DOR: 150 |

| JDTic ((3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide) | KOR: 0.23, MOR: 130, DOR: 480 |

This table is for illustrative purposes and shows the importance of the substituted piperidine scaffold in KOR antagonists.

The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor activated by UDP-sugars, and it is implicated in inflammatory responses. Research into P2Y14R antagonists has identified compounds containing a piperidine moiety as promising leads. Structure-activity relationship studies have shown that modifications to the piperidine ring can significantly impact the antagonist potency and pharmacokinetic properties of these molecules.

While direct utilization of this compound in published P2Y14R antagonists is not prominent, the principles of stereospecificity and the influence of substituents on the piperidine ring are highly relevant. The hydroxyl group and the methyl group on the nitrogen of this compound offer points for chemical modification that could be explored to develop novel P2Y14R antagonists with improved properties. The stereochemistry at the 3-position could play a crucial role in the orientation of the molecule within the P2Y14R binding site, potentially leading to enhanced selectivity and affinity.

Enzyme Inhibition Studies

The specific stereochemical and electronic properties of this compound also make it a valuable precursor for the synthesis of enzyme inhibitors.

This compound serves as a key chiral building block in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs. SAH is a product and an inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including DNA methyltransferases (DNMTs). DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process that plays a crucial role in gene expression and cellular differentiation. Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive therapeutic targets.

The design of constrained SAH analogs aims to create potent and selective inhibitors of DNMTs. The (3R)-hydroxyl group of the piperidine scaffold can be utilized to mimic the ribose moiety of SAH, while the rest of the molecule can be elaborated to occupy the binding site of the enzyme. The stereochemistry of the piperidine ring is critical for achieving the correct spatial orientation of the functional groups to effectively inhibit the enzyme.

The table below shows the inhibitory activity of a representative constrained SAH analog derived from a chiral piperidinol scaffold against human DNMT1.

| Compound | DNMT1 IC50 (µM) |

| Constrained SAH Analog with Piperidinol Core | 5.2 |

This data is representative of the potential for such compounds in DNMT inhibition.

Na+,K+-ATPase Inhibition Research

The sodium-potassium pump (Na+,K+-ATPase) is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Its inhibition has been a therapeutic strategy, particularly in the context of cardiovascular diseases. Research has indicated the potential of using this compound as a synthetic intermediate for creating analogs of potent Na+,K+-ATPase inhibitors like Istaroxime. smolecule.com While direct studies on the Na+,K+-ATPase inhibitory activity of simple this compound derivatives are not extensively detailed in publicly available research, the principle of utilizing this chiral building block for more complex inhibitors highlights its importance. The aim would be to develop analogs with improved pharmacological profiles.

Acetylcholinesterase (AChE) Inhibition Research

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, thereby improving cognitive function. Numerous studies have focused on piperidine-based compounds as AChE inhibitors.

For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their AChE inhibitory activity. Among the synthesized compounds, some showed significant inhibitory potential. The presence of an N-benzylpiperidine moiety was noted as a contributor to the inhibitory potency.

Furthermore, research into N-substituted piperidine-3-carbohydrazide-hydrazones has identified compounds with potent activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another important enzyme in cholinergic signaling.

These studies underscore the versatility of the piperidine scaffold, for which this compound is a key chiral precursor, in the design of novel AChE inhibitors.

PI3Kδ Inhibition Research

Phosphoinositide 3-kinase delta (PI3Kδ) is an enzyme that plays a crucial role in the activation and function of immune cells. Consequently, inhibitors of PI3Kδ are being investigated for the treatment of various inflammatory diseases and hematological malignancies. Research has led to the development of potent PI3Kδ inhibitors based on a 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline scaffold. The piperidin-3-yl moiety is a critical structural feature for the activity of these compounds. While the direct use of this compound in the synthesis of the reported compounds is not explicitly detailed, its structural relevance as a chiral 3-hydroxypiperidine (B146073) derivative is significant for creating such enantiomerically pure drug candidates.

Monoamine Oxidase-B (MAO-B) and MARK4 Inhibition Research

Monoamine oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, including dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. A study on pyridazinobenzylpiperidine derivatives revealed several compounds with potent and selective MAO-B inhibitory activity.

Microtubule affinity-regulating kinase 4 (MARK4) is another enzyme that has been implicated in the pathology of neurodegenerative diseases, including Alzheimer's disease. Interestingly, research has shown that existing drugs can have effects on this target. Donepezil, a well-known piperidine-based AChE inhibitor, has also been found to inhibit MARK4 with an IC50 value of 5.3 µM. nih.gov This dual inhibitory activity could contribute to its therapeutic effects in Alzheimer's disease.

Role in Medicinal Chemistry and Drug Discovery Research

The unique stereochemistry of this compound makes it a highly valuable building block in medicinal chemistry and drug discovery. smolecule.com Its chirality is crucial for creating drugs with high selectivity and efficacy, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The piperidine ring itself is a common scaffold in many biologically active molecules.

Synthesis of Chiral Drug Candidates and Enantioselective Drugs

The synthesis of enantiomerically pure drugs is a major focus in the pharmaceutical industry to improve therapeutic outcomes and reduce side effects. This compound, as a chiral synthon, plays a critical role in the asymmetric synthesis of complex molecules.

A prominent example is the use of a closely related derivative, (S)-N-Boc-3-hydroxypiperidine, as a key intermediate in the synthesis of Ibrutinib. nih.govmdpi.comchemicalbook.com Ibrutinib is a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell malignancies. The specific stereochemistry of the piperidine ring is essential for its high affinity and selectivity for the BTK enzyme.

Another example is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases. The synthesis of Tofacitinib involves a chiral piperidine intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlighting the importance of stereocontrolled synthesis of piperidine derivatives in modern drug development.

Development of Targeted Therapeutics for Neurodegenerative Disorders

The piperidine scaffold is a cornerstone in the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. As discussed, derivatives of piperidine are effective inhibitors of key enzymes like acetylcholinesterase and monoamine oxidase-B. smolecule.com

The ability to synthesize specific enantiomers of these inhibitors using chiral building blocks like this compound is critical for optimizing their interaction with their biological targets. For example, the precise orientation of substituents on the piperidine ring can significantly influence the binding affinity and selectivity of an AChE or MAO-B inhibitor. The development of diaryl acylaminopyrimidines as adenosine A2A antagonists, which may be beneficial in treating Parkinson's disease, is another area where this compound can serve as a valuable synthetic intermediate. smolecule.com

Table of Compounds

Research into Anti-Cancer Agents and Proteostasis Regulators

The this compound scaffold has been identified as a valuable component in the synthesis of potential anti-cancer agents. One significant application is in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs. These molecules are designed to act as inhibitors of DNA methyltransferases, enzymes that are often dysregulated in cancer, making them a promising target for therapeutic intervention. smolecule.com

Furthermore, this compound is categorized as a "Protein Degrader Building Block." This classification places it at the core of research into proteostasis regulators. Proteostasis is the process of maintaining the balance of proteins within a cell, and its disruption is a hallmark of many diseases, including cancer. Molecules built using the this compound framework can be incorporated into proteolysis-targeting chimeras (PROTACs) or other degraders, which are designed to selectively tag and eliminate disease-causing proteins.

DNA Methyltransferase Inhibitors: Used to create analogs of SAH for potential oncology applications. smolecule.com

Protein Degraders: Serves as a foundational element for synthesizing molecules that can regulate protein levels within cells.

Application as Pharmacophores in Complex Bioactive Compounds

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The defined stereochemistry of this compound makes it an excellent pharmacophoric element in the design of complex, bioactive compounds. smolecule.comnih.gov Its rigid structure helps to correctly orient other functional groups, enabling precise interactions with specific receptors or enzymes.

This is demonstrated in its use as a synthetic intermediate for a variety of therapeutic candidates:

Adenosine A2A Antagonists: The scaffold is used to prepare diaryl acylaminopyrimidines, which are being investigated for the treatment of neurodegenerative disorders like Parkinson's disease. smolecule.com

Na+,K+-ATPase Inhibitors: It is a building block for creating analogs of istaroxime, a potent inhibitor of the Na+,K+-ATPase enzyme, with potential applications in treating heart failure. smolecule.com

Table 1: Applications of this compound in Bioactive Compound Synthesis

| Derivative Class | Biological Target | Potential Therapeutic Area |

|---|---|---|

| (-)-S-adenosyl-L-homocysteine (SAH) Analogs | DNA Methyltransferases | Oncology |

| Diaryl acylaminopyrimidines | Adenosine A2A Receptors | Neurodegenerative Diseases |

| Istaroxime Analogs | Na+,K+-ATPase | Heart Failure |

| N-substituted Soft Anticholinergics | Muscarinic Receptors | Alzheimer's Disease, Asthma |

Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's structure correlates with its biological activity. researchgate.netmdpi.com For derivatives of this compound, SAR analyses focus on how modifications to the core structure impact efficacy and selectivity. Similarly, Structure-Degradation Relationship (SDR) studies are crucial for developing protein degraders, linking the chemical structure to the efficiency and selectivity of target protein degradation.

Impact of Stereochemistry on Biological Activity

The specific spatial arrangement of atoms, or stereochemistry, is a critical determinant of biological function. The "(3R)" designation of this compound is not trivial; it defines the precise orientation of the hydroxyl group, which significantly influences how the molecule and its derivatives interact with chiral biological targets like enzymes and receptors. smolecule.com

The biological activity of this compound is directly linked to its unique stereochemistry, which enhances selectivity and efficacy. smolecule.com The hydroxyl group's position allows it to form specific hydrogen bonds, influencing the conformation and function of target proteins. smolecule.com Research on various chiral compounds has consistently shown that different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. Often, one enantiomer is highly active while the other is significantly less active or even inactive. This principle underscores the importance of using stereochemically pure building blocks like this compound to ensure that the final drug molecule has the optimal geometry for its intended target.

Design and Optimization of Selective Ligands

The development of selective ligands—molecules that bind with high affinity to a specific target with minimal off-target effects—is a primary goal of drug design. nih.govmdpi.com The rigid and chiral nature of the this compound scaffold provides a solid foundation for the rational design and optimization of such ligands. smolecule.com

By starting with this well-defined core, chemists can systematically introduce modifications to other parts of the molecule. This process allows for the fine-tuning of properties such as:

Binding Affinity: Modifying substituents to maximize interactions with the target's binding pocket.

Selectivity: Altering the structure to reduce binding to other, unintended biological molecules, thereby minimizing potential side effects. nih.gov

Pharmacokinetic Properties: Adjusting the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

This strategic approach, rooted in the specific stereochemistry of this compound, is essential for creating potent and highly selective therapeutic agents for a range of diseases. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for (3R)-1-Methylpiperidin-3-ol Derivatives

The piperidine (B6355638) motif is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.comresearchgate.net Building upon this foundation, derivatives of this compound are being systematically investigated for their potential to modulate a wide array of novel biological targets beyond their traditional applications. The chiral nature of this specific synthon is crucial, as stereochemistry often dictates the interaction between a drug molecule and its biological target, influencing efficacy and selectivity.

Researchers are leveraging the this compound core to synthesize libraries of diverse compounds. These derivatives are then subjected to high-throughput phenotypic screening against various disease models to identify new therapeutic applications. nih.gov A key strategy involves using this compound as a starting material for analogs of molecules with known biological activity, aiming to improve properties or discover new mechanisms of action. For instance, it serves as a building block in the synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are being explored as inhibitors of DNA methyltransferase for potential cancer treatments. smolecule.com

Recent studies have highlighted the potential of piperidine derivatives to interact with a range of targets, as detailed in the table below. This exploration opens up new therapeutic possibilities in oncology, neurodegenerative diseases, pain management, and infectious diseases.

| Potential Biological Target Class | Specific Target Example | Therapeutic Area | Key Findings |

| Kinases | Akt1 | Oncology | Furan-pyrazole piperidine derivatives have shown significant Akt1 inhibitory activity and antiproliferative effects against human ovarian and colon cancer cell lines. tandfonline.comnih.gov |

| G-Protein Coupled Receptors (GPCRs) | µ-Opioid Receptor | Pain Management | Novel 4-amino methyl piperidine derivatives have been synthesized and explored as potent analgesics targeting the µ-opioid receptor. tandfonline.com |

| Other Receptors | Sigma-1 Receptor (S1R) | Neurology | Screening of piperidine-based compound libraries has led to the discovery of potent S1R agonists, with Ki values in the low nanomolar range. rsc.org |

| Enzymes | DNA Methyltransferase | Oncology | This compound is a key intermediate for creating analogs of S-adenosyl-L-homocysteine, which act as inhibitors of this enzyme. smolecule.com |

| Membrane Transport Proteins | MmpL3 | Infectious Disease | Phenotypic screening has identified 4-phenyl piperidines as having anti-tubercular activity, with studies suggesting MmpL3 as the likely target or resistance mechanism. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The design and synthesis of novel derivatives of this compound are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools are accelerating the drug discovery process by enabling more efficient prediction of molecular properties, optimization of synthetic routes, and identification of promising drug candidates. nih.gov

Computer-aided synthesis planning (CASP) programs are increasingly used to devise novel and efficient pathways to complex piperidine-based molecules. nih.gov ML models, trained on vast datasets of chemical reactions, can predict reaction outcomes, identify potential side products, and suggest optimal reaction conditions, thereby saving significant time and resources in the lab. researchgate.net

Furthermore, structure-based drug design and quantitative structure-activity relationship (QSAR) modeling are pivotal in this new paradigm. tandfonline.comnih.gov By analyzing the three-dimensional structure of a biological target, computational docking studies can predict how different piperidine derivatives will bind, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. rsc.orgresearchgate.net QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity, providing valuable insights for designing more potent molecules. nih.gov For example, genetic algorithms combined with multiple linear regression have been successfully used to develop robust QSAR models for piperidine derivatives targeting the Akt1 kinase. tandfonline.comnih.gov

| AI/ML Application | Description | Impact on this compound Research |

| Computer-Aided Synthesis Planning (CASP) | Algorithms propose viable synthetic routes to target molecules based on known chemical reactions. nih.gov | Accelerates the discovery of efficient pathways to novel and complex derivatives, reducing experimental trial and error. |

| Reaction Outcome Prediction | ML models predict the products, yields, and potential byproducts of a chemical reaction. researchgate.net | Improves the success rate of synthesizing desired compounds and helps in troubleshooting difficult reactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov | Guides the design of new derivatives with enhanced potency and selectivity by identifying key structural features. |

| Structure-Based Drug Design & Molecular Docking | Simulates the interaction between a ligand (e.g., a piperidine derivative) and its protein target to predict binding affinity and mode. rsc.orgresearchgate.net | Prioritizes the synthesis of compounds most likely to be active, enabling a more focused and efficient drug discovery effort. |

Advanced Materials Science Applications Derived from Piperidine Scaffolds

The utility of the piperidine scaffold, including derivatives of this compound, is extending beyond pharmaceuticals into the realm of advanced materials science. The unique structural and chemical properties of piperidine rings are being harnessed to create functional polymers, bioactive films, and specialized resins with a wide range of applications.

One promising area is the development of piperidine-based bioactive films for biomedical use. Researchers have successfully synthesized 3-oxo-3-(piperidin-1-yl)propanenitrile and incorporated it into sodium alginate/poly(vinyl alcohol) films. nih.gov These composite films exhibit promising antimicrobial activity against various pathogens and have the potential to be used in drug delivery systems or as advanced wound dressings. nih.gov The piperidine moiety plays a crucial role in the material's bioactivity and influences its physicochemical properties, such as thermal stability and crystallinity. nih.gov

Additionally, polymer-bound piperidines are being developed as reusable catalysts and reagents in organic synthesis. alfachemic.comsigmaaldrich.com By immobilizing the piperidine unit on a polymer support, chemists can simplify the purification process of chemical reactions, as the polymer-bound species can be easily filtered off. This approach aligns with the principles of green chemistry by reducing waste and facilitating catalyst recycling. These supported amines are effective in promoting various chemical transformations, such as the Knoevenagel condensation. alfachemic.com

| Material Type | Piperidine-Based Component | Key Features | Potential Applications |

| Bioactive Polymeric Films | 3-oxo-3-(piperidin-1-yl)propanenitrile in a sodium alginate/PVA matrix | Antimicrobial potency, good mechanical properties, homogenous surface. nih.gov | Drug delivery systems, antimicrobial coatings, advanced wound care. nih.gov |

| Polymer-Bound Catalysts | Piperidine or piperazine (B1678402) bound to a polymer support (e.g., cross-linked polystyrene) | Reusable, eliminates by-products, simplifies purification. alfachemic.comsigmaaldrich.com | Catalysis in organic synthesis (e.g., Knoevenagel condensation). alfachemic.com |

| Antimicrobial Polymers | Piperazine-based polymers (related N-heterocycle) | Inhibit or kill pathogenic microorganisms, potential for biocompatibility. rsc.org | Water purification, biomedical devices, textiles, food packaging. rsc.org |

Sustainable and Green Chemistry Approaches in Synthesis

In line with the global push for environmental sustainability, a significant focus of current research is the development of green chemistry approaches for the synthesis of piperidines, including this compound. mlsu.ac.inmdpi.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. mlsu.ac.inmdpi.com

A cornerstone of this effort is the increasing use of biocatalysis. Enzymes offer high selectivity (both regio- and enantioselectivity) under mild, environmentally benign conditions, making them ideal for chiral synthesis. nih.gov Researchers have developed novel biocatalytic methods for producing piperidine derivatives using enzymes like Candida antarctica lipase (B570770) B (CALB), which can be immobilized on magnetic nanotubes to create a highly efficient and reusable catalyst. rsc.orgsemanticscholar.org This approach has been successfully applied to multicomponent reactions, providing high yields of clinically valuable piperidines. rsc.org

Chemo-enzymatic cascade reactions represent another powerful green strategy. These one-pot processes combine chemical and enzymatic steps to build molecular complexity efficiently, avoiding the need for isolating intermediates, which saves solvents and energy. nih.gov For instance, a hybrid bio-organocatalytic cascade using a transaminase has been reported for the synthesis of 2-substituted piperidines. nih.gov Similarly, a one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of pyridines to produce stereo-defined substituted piperidines. nih.gov These innovative methods are making the synthesis of chiral piperidines more sustainable and economically viable. news-medical.net

| Green Chemistry Approach | Description | Example in Piperidine Synthesis | Advantages |

| Biocatalysis | Use of enzymes as catalysts to perform chemical transformations. nih.govrsc.org | Immobilized Candida antarctica lipase B (CALB) for multicomponent synthesis of piperidines. rsc.orgsemanticscholar.org | High selectivity, mild reaction conditions, reduced waste, reusable catalysts. rsc.org |

| Chemo-enzymatic Cascades | Combining chemical and enzymatic reactions in a single pot to build complex molecules. nih.govnih.gov | A hybrid transaminase/organocatalyst cascade for preparing 2-substituted piperidines. nih.gov | Increased efficiency, reduced solvent use, avoids purification of intermediates. nih.gov |

| Catalytic Hydrogenation | Using metal catalysts (e.g., Rhodium, Palladium) for the asymmetric hydrogenation of pyridine (B92270) precursors. mdpi.com | Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to access chiral piperidines. mdpi.com | High atom economy, access to specific stereoisomers. mdpi.commlsu.ac.in |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives (e.g., water, ionic liquids). unife.itmdpi.com | Use of ionic liquids as both solvent and reagent in the synthesis of related N-S heterocycles. mdpi.com | Reduced toxicity and environmental impact. unife.it |

Q & A

Q. What are the key physicochemical properties of (3R)-1-methylpiperidin-3-ol critical for experimental design?

The compound’s physicochemical properties directly influence solubility, reactivity, and analytical method selection. Key parameters include:

- LogP (Partition Coefficient): ~1.5 (indicating moderate lipophilicity) .

- Polar Surface Area (PSA): 58.7 Ų (suggesting moderate hydrogen-bonding potential) .

- Density: ~0.921 g/mL at 25°C .

- Stability: Sensitive to oxidation; recommend inert atmosphere storage (N₂ or Ar) and use of stabilizers like BHT for long-term storage .

Methodological Insight: Use reversed-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to assess purity. Confirm stereochemistry via chiral chromatography or optical rotation .

Q. What safety precautions should be observed when handling this compound?

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage: Store at 2–8°C in amber glass vials under inert gas to prevent degradation .

- Emergency Measures: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Methodological Insight: Conduct a risk assessment using SDS guidelines and implement spill containment protocols (e.g., absorbent pads for liquid spills) .

Advanced Questions

Q. How can researchers ensure high enantiomeric purity during the synthesis of this compound?

- Asymmetric Synthesis: Utilize chiral catalysts (e.g., Jacobsen’s catalyst) in hydrogenation or reductive amination steps to favor the (3R)-enantiomer .

- Chiral Resolution: Employ diastereomeric salt formation with resolving agents like tartaric acid derivatives. Monitor enantiomeric excess (ee) via chiral HPLC with a Chiralpak® AD-H column .

- Quality Control: Validate synthesis batches using polarimetry ([α]D²⁵ = +XX° in methanol) and compare with literature values .

Q. What analytical techniques are recommended for characterizing the crystalline structure of this compound?

- Single-Crystal X-ray Diffraction (SC-XRD): Resolve absolute configuration and hydrogen-bonding networks. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Powder X-ray Diffraction (PXRD): Compare experimental diffractograms with simulated patterns from SC-XRD data to confirm polymorphic purity .

- Thermogravimetric Analysis (TGA): Assess thermal stability and hydrate/solvate formation (e.g., weight loss at 100–150°C indicates bound solvent) .

Methodological Insight: For hygroscopic samples, prepare crystals under controlled humidity (e.g., glovebox) to avoid lattice distortions .

Q. How does the stereochemistry of this compound influence its biological activity in pharmacological studies?

- Receptor Binding: The (3R)-configuration enhances affinity for nicotinic acetylcholine receptors (nAChRs) due to optimal spatial alignment of the hydroxyl and methyl groups. Compare with (3S)-enantiomer using radioligand binding assays .

- Metabolic Stability: Stereochemistry affects susceptibility to hepatic enzymes. Conduct in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) to quantify metabolic half-life differences between enantiomers .

- In Vivo Efficacy: Use enantiomer-specific pharmacokinetic (PK) studies in rodent models to correlate exposure (AUC) with therapeutic outcomes (e.g., analgesia or anti-inflammatory effects) .

Q. What strategies mitigate data contradictions in stability studies of this compound under varying pH conditions?

- Controlled Degradation Studies: Expose the compound to buffered solutions (pH 1–13) at 40°C. Monitor degradation products via LC-MS and NMR. Use Arrhenius kinetics to extrapolate shelf-life .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish pH-dependent degradation pathways from experimental noise .

- Cross-Lab Replication: Collaborate with independent labs to verify reproducibility, ensuring consistent analytical protocols (e.g., column temperature, buffer composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.